molecular formula C17H21N3O4S B3790171 5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-propyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine

5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-propyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine

Cat. No.: B3790171
M. Wt: 363.4 g/mol
InChI Key: KRKDRNMEFOJZLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-propyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a sulfonyl group, and a tetrahydropyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-propyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzodioxin ring through a cyclization reaction, followed by the introduction of the sulfonyl group via sulfonation. The tetrahydropyrazolopyridine core is then constructed through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-propyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-propyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-propyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine: This compound shares the benzodioxin and sulfonyl groups but has a different core structure.

    N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-yl)benzenesulfonamides: These compounds also feature the benzodioxin and sulfonyl groups but differ in their substitution patterns.

Uniqueness

5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-propyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine is unique due to its combination of functional groups and core structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-propyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-2-3-14-13-11-20(7-6-15(13)19-18-14)25(21,22)12-4-5-16-17(10-12)24-9-8-23-16/h4-5,10H,2-3,6-9,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKDRNMEFOJZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NNC2=C1CN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-propyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Reactant of Route 2
5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-propyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Reactant of Route 3
Reactant of Route 3
5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-propyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Reactant of Route 4
Reactant of Route 4
5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-propyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Reactant of Route 5
5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-propyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Reactant of Route 6
Reactant of Route 6
5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-propyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.